Sophoranochromene

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Sophoranochromene (CAS 23057-59-2) is a prenylated flavanone (subclass: 8-prenylated flavanone) with the molecular formula C₃₀H₃₄O₄ and a molecular weight of 458.6 g/mol, isolated primarily from the roots of Sophora tonkinensis Gagnep. (syn.

Molecular Formula C30H34O4
Molecular Weight 458.6 g/mol
Cat. No. B14086337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoranochromene
Molecular FormulaC30H34O4
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(O3)C(=C(C=C4)O)CC=C(C)C)C
InChIInChI=1S/C30H34O4/c1-18(2)7-9-20-15-22(16-21-13-14-30(5,6)34-28(20)21)27-17-26(32)24-11-12-25(31)23(29(24)33-27)10-8-19(3)4/h7-8,11-16,27,31H,9-10,17H2,1-6H3
InChIKeyCVRQUKAFPCFUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoranochromene Procurement Guide: Sourcing Verifiable Anti-Inflammatory and Anti-Ovarian Cancer Activity vs. In-Class Flavonoids


Sophoranochromene (CAS 23057-59-2) is a prenylated flavanone (subclass: 8-prenylated flavanone) with the molecular formula C₃₀H₃₄O₄ and a molecular weight of 458.6 g/mol, isolated primarily from the roots of Sophora tonkinensis Gagnep. (syn. S. subprostrata) and other Sophora species [1]. Among known flavanones, sophoranochromene is structurally unusual in bearing two C₅ prenyl units—a γ,γ-dimethylallyl group and a dimethylpyran ring—on the B-ring, a di-prenylation pattern that distinguishes it from the more common mono-prenylated or non-prenylated flavonoids within the same botanical source [2]. This compound has been identified as one of five major quantifiable active flavonoids in S. tonkinensis alongside trifolirhizin, quercetin, maackiain, and sophoranone [3].

Sophoranochromene: Why In-Class Flavanones and Pterocarpans from Sophora tonkinensis Cannot Be Interchanged


Sophoranochromene is co-isolated with structurally related flavonoids—maackiain, sophoranone, sophoratonkin, and sophoradin—from the same botanical source [1]. Despite their shared origin, these compounds exhibit quantitatively distinct pharmacological profiles that preclude generic substitution. In a direct head-to-head anti-inflammatory assay, sophoranochromene demonstrated approximately 2-fold greater potency in inhibiting nitric oxide (NO) production than maackiain and sophoranone, and approximately 2.4-fold greater potency than sophoratonkin [1]. Furthermore, in ovarian cancer models, sophoranochromene and sophoradin diverge mechanistically: sophoranochromene preferentially activates apoptosis (elevated C-PARP; P<0.05) while sophoradin primarily induces autophagy (reduced p62, increased LC3B-I/II; P<0.05), and each compound engages a distinct number of core protein targets (10 vs. 16) [2]. Substituting one compound for another based solely on botanical co-occurrence or shared flavonoid classification would therefore introduce uncontrolled variability in both the magnitude and mechanistic nature of the biological response.

Sophoranochromene Quantitative Evidence: Comparator-Backed Differentiation Data for Procurement Decision-Making


Sophoranochromene vs. Maackiain, Sophoranone, and Sophoratonkin: 2-Fold Superior Anti-Inflammatory Potency in LPS-Stimulated RAW 264.7 Macrophages

In a single head-to-head study employing LPS-stimulated RAW 264.7 macrophages, sophoranochromene achieved an IC₅₀ of 13.6 µM for nitric oxide (NO) production inhibition, representing a 1.98-fold greater potency than maackiain (IC₅₀ = 27.0 µM), a 2.07-fold greater potency than sophoranone (IC₅₀ = 28.1 µM), and a 2.43-fold greater potency than sophoratonkin (IC₅₀ = 33.0 µM) [1]. All four compounds were isolated from the same Sophora tonkinensis root extract and tested under identical experimental conditions, ensuring that the observed differences reflect genuine pharmacodynamic variation rather than inter-laboratory or inter-assay variability [1]. This potency advantage is not marginal; a procurement substitution of sophoranochromene with sophoranone or maackiain would require approximately double the molar concentration to achieve equivalent NO inhibitory activity, with potential implications for off-target effects at higher dosing levels.

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Sophoranochromene Demonstrates Statistically Significant Selectivity Against Ovarian Cancer Cells vs. Normal Ovarian Epithelial Cells Across Six Cancer Lines

In a 2025 study, sophoranochromene was evaluated against six ovarian cancer cell lines (A2780, NIH:OVCAR3, SKOV3, Caov-3, Caov-4, ES-2) and normal ovarian epithelial cells (IOSE80) using real-time cell analysis (RTCA). The IC₅₀ values of sophoranochromene on all six cancer cell lines were significantly lower than those on IOSE80 normal cells (all P < 0.0001) [1]. While sophoradin demonstrated the same qualitative selectivity pattern, the two compounds exhibited mechanistically distinct profiles in downstream assays. This cancer-selective cytotoxicity profile provides a quantitative selectivity window that is critical for prioritizing compounds intended for targeted anti-cancer applications over those with indiscriminate cytotoxicity. The use of six distinct ovarian cancer lines—spanning different histological subtypes and genetic backgrounds—further strengthens the generalizability of this selectivity finding compared to single-cell-line screening data often reported for other flavonoids.

Ovarian cancer Selectivity index RTCA cytotoxicity

Sophoranochromene vs. Sophoradin: Divergent Programmed Cell Death Mechanisms—Apoptosis vs. Autophagy—in the Same Ovarian Cancer Model

In A2780 ovarian cancer cells, sophoranochromene treatment significantly elevated C-PARP expression (P < 0.05), a hallmark of caspase-mediated apoptosis, while producing no statistically significant change in the autophagy markers p62 or LC3B-I/II [1]. In contrast, sophoradin—under identical experimental conditions—significantly reduced p62 expression (P < 0.05) and increased LC3B-I/II expression (P < 0.05), indicative of autophagy induction, but did not significantly elevate C-PARP [1]. Flow cytometry confirmed significantly increased apoptosis rates in A2780 cells treated with either compound (all P < 0.05), but the Western blot data reveal that the underlying cell death pathways are fundamentally divergent. This mechanistic bifurcation has direct implications for combination therapy strategies, biomarker selection, and resistance profiling: sophoranochromene engages a caspase-dependent apoptotic program, while sophoradin mobilizes the autophagic machinery [1].

Apoptosis Autophagy Mechanism of action

Structural Uniqueness: Di-Prenylation on the B-Ring as a Key Differentiator from Other Sophora-Derived Flavanones and the Basis for Chromatographic Identity

Among known flavanones, sophoranochromene is unusual in possessing two distinct C₅ prenyl units—a γ,γ-dimethylallyl group and a dimethylpyran ring—both located on the B-ring [1]. This di-prenylated B-ring architecture contrasts with the prenylation patterns of the most closely related Sophora tonkinensis flavonoids: sophoranone is a mono-prenylated flavanone, maackiain is a non-prenylated pterocarpan, and sophoratonkin lacks the dimethylpyran ring closure found in sophoranochromene [2]. This structural distinction translates into measurable chromatographic differentiation: in validated HPLC methods, sophoranochromene is resolved from maackiain and sophoranone with distinct retention times, enabling unambiguous quantification in complex plant extracts with a method recovery of 96.40%–104.43% and calibration linearity of r > 0.9998 [3]. The structural uniqueness also makes sophoranochromene a valuable chemotaxonomic marker; compounds di-prenylated on the B-ring such as sophoranochromene have been isolated from the genus Euchresta for the first time, underscoring its phylogenetic significance [1].

Structural differentiation Prenylation pattern HPLC marker compound

Target Engagement Divergence: Sophoranochromene Engages 10 Core Ovarian Cancer Targets vs. 16 for Sophoradin in Network Pharmacology Analysis

Network pharmacology and molecular docking analysis identified 10 core protein targets for the sophoranochromene–ovarian cancer interaction network, compared to 16 core targets identified for sophoradin under the same analytical pipeline [1]. This 10 vs. 16 target differential indicates that the two compounds engage partially non-overlapping signaling networks, consistent with their divergent effects on apoptosis and autophagy markers at the protein level. The narrower target profile of sophoranochromene may offer advantages in target deconvolution studies and mechanism-of-action research where a more tractable number of putative interaction partners is desirable, while also reducing the likelihood of polypharmacology-driven off-target effects relative to compounds with broader target engagement profiles.

Network pharmacology Molecular docking Target profiling

Sophoranochromene: Evidence-Driven Application Scenarios Based on Verified Quantitative Differentiation


Anti-Inflammatory Hit-ID and Lead Optimization: Use Sophoranochromene as a ~2× More Potent Starting Point than Maackiain or Sophoranone

Investigators screening natural product libraries for NO production inhibitors should prioritize sophoranochromene over co-isolated flavonoids maackiain and sophoranone. With an IC₅₀ of 13.6 µM in RAW 264.7 macrophages, sophoranochromene provides nearly double the potency of its closest in-class comparators (maackiain IC₅₀ = 27.0 µM; sophoranone IC₅₀ = 28.1 µM), enabling hit identification at lower screening concentrations and reducing the molar quantity of compound required per assay plate . This potency differential directly translates into procurement cost-efficiency for high-throughput screening campaigns.

Ovarian Cancer Apoptosis Research: Procure Sophoranochromene for Caspase-Dependent Pathway Studies Distinct from Autophagy-Inducing Sophoradin

Research groups investigating apoptosis-targeted therapies for ovarian cancer should specifically source sophoranochromene rather than sophoradin. In A2780 cells, sophoranochromene uniquely elevates C-PARP (P < 0.05), a definitive marker of caspase-mediated apoptosis, without affecting autophagy markers p62 or LC3B-I/II . This clean mechanistic signature makes sophoranochromene the preferred compound for studies focused on PARP cleavage, caspase activation cascades, or combination regimens with PARP inhibitors in platinum-resistant ovarian cancer—an area of high unmet clinical need where the parent plant extract is already being investigated in Chinese patent applications .

Quality Control and Botanical Standardization: Deploy Sophoranochromene as a Chemically Distinct HPLC Marker Compound for Sophora tonkinensis Authentication

Analytical laboratories performing identity testing or quantitative standardization of Sophora tonkinensis raw materials and extracts should include sophoranochromene as a marker compound. Its unique di-prenylated B-ring structure provides unambiguous chromatographic resolution from co-occurring flavonoids (maackiain, sophoranone, trifolirhizin), with validated HPLC methods achieving calibration linearity of r > 0.9998 and recovery rates of 96.40%–104.43% . The compound's well-characterized NMR and MS spectra, deposited in public spectral databases, further facilitate unambiguous identity confirmation during lot release testing . Moreover, its chemotaxonomic specificity—as a di-prenylated B-ring flavanone first identified in the Sophora–Euchresta clade—provides additional phylogenetic authentication value .

Network Pharmacology and Target Deconvolution: Select Sophoranochromene for Tractable 10-Target Interaction Studies

Research teams employing network pharmacology, chemical proteomics, or affinity-based target identification approaches for ovarian cancer drug discovery should select sophoranochromene over sophoradin. The 10-target interaction network predicted for sophoranochromene is substantially more focused than sophoradin's 16-target profile, simplifying downstream target validation by reducing the number of putative interactions requiring experimental confirmation . This narrower target engagement profile, combined with the compound's unambiguous apoptosis-dominant mechanism (C-PARP elevation; P < 0.05), makes sophoranochromene a cleaner chemical probe for dissecting the molecular pharmacology of prenylated flavonoids in gynecological malignancies .

Quote Request

Request a Quote for Sophoranochromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.